molecular formula C34H40N2O4 B13032052 2-naphthalen-1-ylazepane;oxalic acid

2-naphthalen-1-ylazepane;oxalic acid

Cat. No.: B13032052
M. Wt: 540.7 g/mol
InChI Key: ONEZJOPGXBRZCB-UHFFFAOYSA-N
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Description

2-Naphthalen-1-ylazepane;oxalic acid is a compound that combines the structural features of naphthalene and azepane with oxalic acid Naphthalene is a bicyclic aromatic hydrocarbon, while azepane is a seven-membered nitrogen-containing ring Oxalic acid is a dicarboxylic acid that occurs naturally in many plants and vegetables

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-naphthalen-1-ylazepane;oxalic acid can be achieved through a multistep process. One common method involves the reaction of 2-naphthol with azepane under specific conditions to form the naphthalen-1-ylazepane intermediate. This intermediate is then reacted with oxalic acid to yield the final compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalen-1-ylazepane;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The azepane ring can be reduced to form different nitrogen-containing compounds.

    Substitution: The aromatic ring of naphthalene can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are commonly used.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Various nitrogen-containing compounds.

    Substitution: Nitrated or halogenated naphthalene derivatives.

Scientific Research Applications

2-Naphthalen-1-ylazepane;oxalic acid has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism of action of 2-naphthalen-1-ylazepane;oxalic acid involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the azepane ring can interact with proteins and enzymes. Oxalic acid can chelate metal ions, affecting various biochemical pathways. These interactions can lead to antimicrobial, antioxidant, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simple bicyclic aromatic hydrocarbon.

    Azepane: A seven-membered nitrogen-containing ring.

    Oxalic Acid: A dicarboxylic acid found in many plants.

Uniqueness

2-Naphthalen-1-ylazepane;oxalic acid is unique due to its combination of structural features from naphthalene, azepane, and oxalic acid. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C34H40N2O4

Molecular Weight

540.7 g/mol

IUPAC Name

2-naphthalen-1-ylazepane;oxalic acid

InChI

InChI=1S/2C16H19N.C2H2O4/c2*1-2-11-16(17-12-5-1)15-10-6-8-13-7-3-4-9-14(13)15;3-1(4)2(5)6/h2*3-4,6-10,16-17H,1-2,5,11-12H2;(H,3,4)(H,5,6)

InChI Key

ONEZJOPGXBRZCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C1CCC(NCC1)C2=CC=CC3=CC=CC=C32.C(=O)(C(=O)O)O

Origin of Product

United States

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